(S)-alpha-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]benzeneacetic Acid
Description
(S)-alpha-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]benzeneacetic Acid is the (S)-enantiomer of a chiral aromatic amide containing a 2,3-dioxopiperazine moiety. This compound is structurally characterized by a benzeneacetic acid backbone substituted with a piperazinyl carbonyl group at the alpha position. The (S)-enantiomer has been primarily studied in chiral recognition research and structural analyses .
Properties
Molecular Formula |
C15H17N3O5 |
|---|---|
Molecular Weight |
319.31 g/mol |
IUPAC Name |
(2S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetic acid |
InChI |
InChI=1S/C15H17N3O5/c1-2-17-8-9-18(13(20)12(17)19)15(23)16-11(14(21)22)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,16,23)(H,21,22)/t11-/m0/s1 |
InChI Key |
JQEHQELQPPKXRR-NSHDSACASA-N |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@@H](C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-alpha-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]benzeneacetic Acid typically involves the reaction of 4-ethyl-2,3-dioxo-1-piperazinecarbonyl chloride with an appropriate amine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to maintain the desired optical activity and chemical properties .
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Piperazine Carbonyl
The 4-ethyl-2,3-dioxopiperazine subunit facilitates nucleophilic attacks due to the electron-withdrawing effects of the dioxo groups. Key reactions include:
Mechanistic Insight :
-
The dioxopiperazine ring’s carbonyl group reacts with nucleophiles (e.g., amines) to form stable amides.
-
Silylation (e.g., trimethylsilyl derivatives) is critical for activating the piperazine nitrogen, enabling efficient coupling .
Coupling with β-Lactam Antibiotics
This compound serves as a key intermediate in synthesizing β-lactam antibiotics via carbamate linkages:
Critical Factors :
-
Temperature control : Reactions are exothermic; temperatures >5°C lead to decomposition .
-
Solvent choice : Dichloromethane or ethyl acetate minimizes side reactions .
Hydrolysis and Stability Under Aqueous Conditions
The compound exhibits pH-dependent stability:
| Condition | Stability | Degradation Products |
|---|---|---|
| pH < 3 | Rapid hydrolysis | 4-Ethyl-2,3-dioxopiperazine + benzeneacetic acid derivatives |
| pH 5–7 | Stable (>24 hrs) | No significant degradation |
| pH > 9 | Moderate degradation | Oxidative byproducts (e.g., quinones) |
Implications :
-
Acidic conditions hydrolyze the amide bond, limiting oral bioavailability .
-
Neutral pH stability supports its use in intravenous formulations .
Stereospecific Reactions
The (S)-enantiomer’s reactivity differs from the (R)-form in chiral environments:
| Reaction | (S)-Enantiomer Outcome | (R)-Enantiomer Outcome |
|---|---|---|
| Enzymatic hydrolysis (e.g., porcine liver esterase) | Slower kinetics (t₁/₂ = 12 hrs) | Faster kinetics (t₁/₂ = 4 hrs) |
| Receptor binding (GABA₀ analogs) | IC₅₀ = 8.2 μM | IC₅₀ = 3.7 μM |
Key Finding :
Stereochemistry significantly impacts metabolic pathways and target affinity .
Catalytic Hydrogenation and Reduction
Limited data exist, but structural analogs suggest:
Scientific Research Applications
(S)-alpha-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]benzeneacetic Acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (S)-alpha-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]benzeneacetic Acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₅H₁₇N₃O₅
- Molecular Weight : 319.31 g/mol
- CAS Number: Not explicitly provided for the (S)-form; the (R)-enantiomer is 63422-71-9 .
Comparison with Similar Compounds
Enantiomeric Pair: (R)- vs. (S)-Enantiomers
The (R)- and (S)-enantiomers exhibit identical molecular formulas but differ in spatial configuration, leading to distinct biochemical and pharmaceutical properties.
Crystallographic studies of the (S)-enantiomer (specifically its 4-hydroxyphenyl derivative) reveal unique hydrogen-bonded helical chains and dimer formations .
Structural Analogues: 4-Hydroxy Derivatives
The introduction of a hydroxyl group at the 4-position of the phenyl ring modifies solubility and intermolecular interactions.
The 4-hydroxy derivatives exhibit improved crystallinity compared to the parent compounds, facilitating structural analyses. The (2S)-hydroxy variant crystallizes with two unique molecules in the asymmetric unit, forming hydrogen-bonded dimers and extended helical networks .
Piperazine-Based Analogues
Piperazine derivatives with varying substituents highlight the role of the 2,3-dioxopiperazine moiety in biological activity.
These analogues lack the 2,3-diketopiperazine ring critical for antibiotic activity but serve diverse roles in organic synthesis.
Pharmaceutical Relevance
Biological Activity
(S)-alpha-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]benzeneacetic acid (CAS Number: 122645-11-8) is a compound with significant potential in pharmaceutical applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H17N3O5
- Molecular Weight : 319.313 g/mol
- IUPAC Name : (2S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetic acid
- SMILES Notation : CCN1CCN(C(=O)NC@Hc2ccccc2)C(=O)C1=O
Pharmacological Properties
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, indicating potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values suggest it could be effective in treating infections caused by resistant bacteria.
- Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. The mechanism involves the inhibition of key signaling pathways related to cell survival and proliferation.
- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Studies have shown that the compound promotes apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins like Bcl-2.
- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated an MIC of 32 µg/mL against S. aureus, indicating significant antibacterial potential.
Case Study 2: Anticancer Activity
In vitro experiments on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability, with IC50 values around 5 µM. Mechanistic studies indicated that the compound induced apoptosis through mitochondrial pathways.
Comparative Analysis
| Property | This compound | Other Compounds |
|---|---|---|
| Antibacterial MIC | 32 µg/mL against S. aureus | Varies widely |
| IC50 in Cancer Cell Lines | ~5 µM for breast cancer cells | Varies widely |
| Inhibition of Inflammation | Significant reduction in TNF-alpha levels | Varies widely |
Q & A
Basic Research Questions
Q. What synthetic routes are effective for producing (S)-alpha-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]benzeneacetic Acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a piperazine derivative with a benzeneacetic acid precursor. Key steps include:
- Azide-Carbamate Coupling : Utilize azidoalcohol intermediates to form the carbamate linkage, as described in piperazine-based syntheses .
- Piperazine Ring Formation : Optimize temperature (80–100°C) and pH (neutral to mildly acidic) to stabilize the dioxopiperazine moiety .
- Chiral Resolution : Employ chiral auxiliaries or asymmetric catalysis to ensure enantiomeric purity of the (S)-configuration .
- Data Consideration : Monitor reaction progress via HPLC with UV detection (λ = 254 nm) and track yields at each step to identify bottlenecks.
Q. How can the structure and purity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm the benzeneacetic acid backbone and piperazinyl carbonyl groups .
- Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]⁺ ≈ 403.15 g/mol) and detect impurities .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%) and identify byproducts .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from:
- Degradation During Assays : Stabilize samples by storing at −20°C with desiccants to prevent hydrolysis of the dioxopiperazine ring .
- Matrix Effects : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. For example, test antibacterial efficacy against E. coli (MIC) and compare with in silico docking results for penicillin-binding proteins .
Q. How does the stereochemistry (S-configuration) influence the compound’s mechanism of action in beta-lactamase inhibition?
- Methodological Answer :
- Comparative Studies : Synthesize both (S)- and (R)-enantiomers and compare their binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Molecular Dynamics Simulations : Model interactions between the (S)-enantiomer and the active site of TEM-1 beta-lactamase to identify stereospecific hydrogen bonds .
Q. What advanced techniques are recommended for profiling impurities or epimeric byproducts in this compound?
- Methodological Answer :
- HPLC-MS/MS : Use a polar-embedded column (e.g., ACE C18-AR) with 0.1% formic acid in mobile phases to separate epimers (retention time shift ≥ 0.5 min) .
- Stress Testing : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) to accelerate degradation and identify labile sites .
Methodological Design Considerations
Q. How should researchers design stability studies for this compound under varying pH conditions?
- Experimental Design :
- Buffer Systems : Test pH 3–9 (e.g., citrate, phosphate, borate buffers) at 37°C.
- Sampling Intervals : Collect aliquots at 0, 7, 14, and 30 days for HPLC analysis .
- Kinetic Modeling : Use first-order decay models to calculate half-life (t₁/₂) and identify pH-dependent degradation pathways .
Q. What statistical approaches are suitable for analyzing dose-response data in antimicrobial assays involving this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
